molecular formula C17H14N4O B2553789 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole CAS No. 305860-86-0

3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole

Cat. No. B2553789
CAS RN: 305860-86-0
M. Wt: 290.326
InChI Key: ZPCRACBSTKYSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has shown promising results in scientific research. In

Mechanism of Action

The exact mechanism of action of 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of various diseases. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Several studies have shown that this compound has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in the development of new anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While there is still much to learn about this compound, it holds promise for the development of new treatments and therapies in the future.

Synthesis Methods

The synthesis of 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a complex process that involves several steps. One of the most commonly used methods for its synthesis is the reaction of 4-methylphenyl hydrazine with 1-benzotriazolecarbaldehyde, followed by cyclization with hydroxylamine-O-sulfonic acid. The final product is obtained by purification through column chromatography.

Scientific Research Applications

3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole has shown potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-(benzotriazol-1-ylmethyl)-3-(4-methylphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)16-10-14(22-19-16)11-21-17-5-3-2-4-15(17)18-20-21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCRACBSTKYSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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